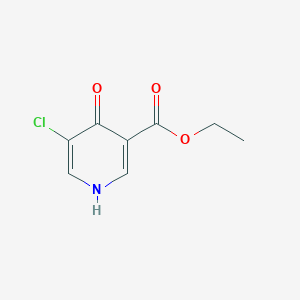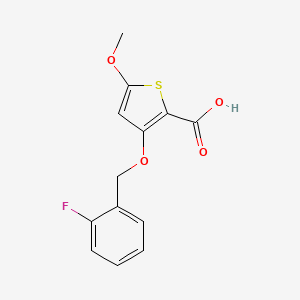
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic aromatic substitution reaction involving 2-fluorobenzyl chloride and the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the methoxy group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-Fluorobenzyl)oxy)propanoic acid
- 3-((2-Fluorobenzyl)oxy)benzoic acid
- 2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is unique due to the presence of both a methoxy group and a fluorobenzyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H11FO4S |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3-[(2-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3,(H,15,16) |
Clé InChI |
OTSRSLCQKPDBQL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


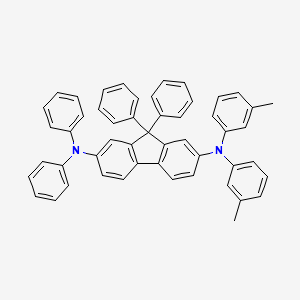
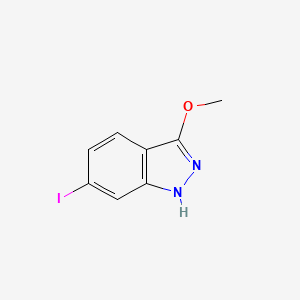




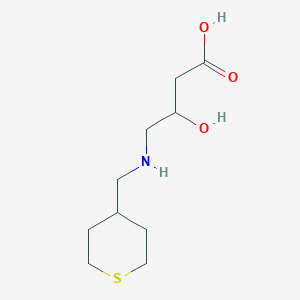
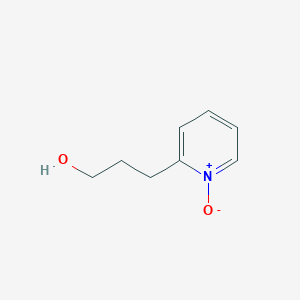
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
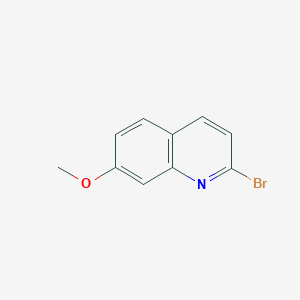
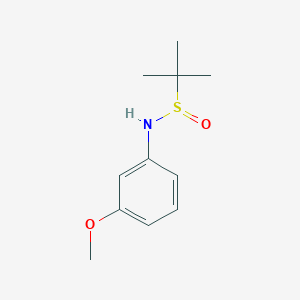
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
